molecular formula C9H11BFNO3 B1418023 (3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid CAS No. 874219-20-2

(3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid

Cat. No. B1418023
CAS RN: 874219-20-2
M. Wt: 211 g/mol
InChI Key: BAEYNRHYQQRDHO-UHFFFAOYSA-N
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Description

“(3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid” is a boronic acid compound with a molecular weight of 211 .


Synthesis Analysis

Boronic acids are synthesized in a variety of ways, including through multicomponent reactions . These reactions can create large libraries of diverse and complex small molecules . The synthesis of boronic acid derivatives is performed on a nanomole scale with high synthesis success rates .


Molecular Structure Analysis

The molecular structure of boronic acids is influenced by various factors. For example, the pKa values of boronic acids were determined through spectroscopic titration . The structure and solution pH must be carefully considered due to key structure-reactivity relationships .


Chemical Reactions Analysis

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols . They are also used in the Pd-catalyzed C─C Suzuki-Miyaura couplings , which brought boronate esters into vogue .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their structure and the pH of the solution they are in . The density of “(3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid” is approximately 1.3±0.1 g/cm3 .

Scientific Research Applications

1. Synthesis and Structure Analysis

(3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid and similar derivatives are synthesized for various purposes, including the development of biologically active compounds and pharmaceutical agents. The compound has been used in the synthesis of new boronic acid derivatives due to its importance in the synthesis of biologically active compounds. Its structure facilitates attachment to polymers and is useful in constructing glucose sensing materials (Das et al., 2003).

2. Fluorescence and Quenching Studies

Studies on boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid in alcohols show that they undergo fluorescence quenching with moderate quencher concentration, indicating different conformers of the solutes in the ground state. This has applications in the study of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).

3. Organic Synthesis

4. Optoelectronics and Sensing

Phenyl boronic acids, including (3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid derivatives, are used in optoelectronics and sensing due to their ability to bind to diols and recognize saccharides. This property is utilized in creating devices and materials for glucose sensing and other biological applications (Mu et al., 2012).

Safety And Hazards

The safety data sheet for boronic acids should be referred to for detailed safety and hazard information .

Future Directions

The use of boronic acids in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . There is a need for greater understanding of the structure–reactivity relationships that govern binding affinity to diols . This will provide guidance during the selection of organoboron compounds in sensing, delivery, and materials chemistry .

properties

IUPAC Name

[3-(ethylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEYNRHYQQRDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660231
Record name [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid

CAS RN

874219-20-2
Record name B-[3-[(Ethylamino)carbonyl]-4-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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